N-(Diphenylmethyl)-4-methyl-1-piperazineacetamide
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Overview
Description
N-(Diphenylmethyl)-4-methyl-1-piperazineacetamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a diphenylmethyl group attached to a piperazine ring, which is further substituted with a methyl group and an acetamide moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylmethyl)-4-methyl-1-piperazineacetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a nucleophilic substitution reaction using diphenylmethyl chloride and the piperazine derivative.
Acetamide Formation: The final step involves the acylation of the piperazine derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylmethyl)-4-methyl-1-piperazineacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the acetamide moiety.
Scientific Research Applications
N-(Diphenylmethyl)-4-methyl-1-piperazineacetamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and antipsychotic activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(Diphenylmethyl)-4-methyl-1-piperazineacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(Diphenylmethyl)-1-phenylethan-1-imine: A Schiff base derivative with similar structural features.
N-(Diphenylmethyl)-1-phenylethan-1-amine: Another piperazine derivative with a diphenylmethyl group.
Uniqueness
N-(Diphenylmethyl)-4-methyl-1-piperazineacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
37390-28-6 |
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Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-benzhydryl-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C20H25N3O/c1-22-12-14-23(15-13-22)16-19(24)21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,20H,12-16H2,1H3,(H,21,24) |
InChI Key |
HQGPFJAQUMYZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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